molecular formula C11H17NO2 B1266701 3-(N-Benzyl-N-methylamino)-1,2-propanediol CAS No. 60278-98-0

3-(N-Benzyl-N-methylamino)-1,2-propanediol

Cat. No.: B1266701
CAS No.: 60278-98-0
M. Wt: 195.26 g/mol
InChI Key: HGPHYOVGIFFHJB-UHFFFAOYSA-N
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Description

3-(N-Benzyl-N-methylamino)-1,2-propanediol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and two hydroxyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol typically involves the reaction of N-benzyl-N-methylamine with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the nucleophilic attack of the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 3-(N-Benzyl-N-methylamino)-1-propanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-(N-Benzyl-N-methylamino)-1-propanol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(N-Benzyl-N-methylamino)-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(N-Benzyl-N-methylamino)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

  • N-Benzyl-N-methylethanolamine
  • N-Methylbenzylamine
  • 3-(N-Benzyl-N-methylamino)propiophenone

Comparison: 3-(N-Benzyl-N-methylamino)-1,2-propanediol is unique due to the presence of two hydroxyl groups, which impart distinct chemical properties compared to similar compounds. For instance, N-Benzyl-N-methylethanolamine has only one hydroxyl group, making it less versatile in certain chemical reactions. The additional hydroxyl group in this compound enhances its ability to participate in hydrogen bonding and increases its solubility in water, making it more suitable for certain applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-[benzyl(methyl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHYOVGIFFHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975691
Record name 3-[Benzyl(methyl)amino]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60278-98-0
Record name 3-[Methyl(phenylmethyl)amino]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60278-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Benzyl-N-methylamino)propane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060278980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Benzyl(methyl)amino]propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-benzyl-N-methylamino)propane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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